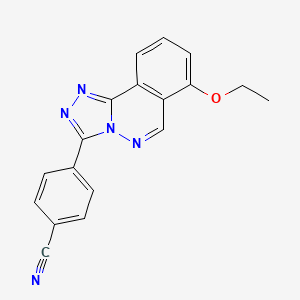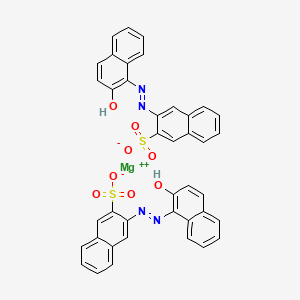
Acetic acid, 4-((acetoxymethyl)nitrosamino)butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 4-((acetoxymethyl)nitrosamino)butyl ester is a chemical compound with the molecular formula C9H16N2O5. It is a derivative of acetic acid and contains a nitrosamino group, which is known for its potential biological activity. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 4-((acetoxymethyl)nitrosamino)butyl ester typically involves the esterification of acetic acid with a suitable alcohol, followed by the introduction of the nitrosamino group. One common method involves the reaction of acetic acid with 4-((acetoxymethyl)amino)butanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 4-((acetoxymethyl)nitrosamino)butyl ester can undergo various chemical reactions, including:
Oxidation: The nitrosamino group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitrosamino group can yield amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new esters or alcohols depending on the nucleophile used.
Scientific Research Applications
Acetic acid, 4-((acetoxymethyl)nitrosamino)butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitrosamino groups into molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of acetic acid, 4-((acetoxymethyl)nitrosamino)butyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitrosamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which may further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, butyl ester: A simpler ester of acetic acid without the nitrosamino group.
Acetic acid, 4-nitrosobutyl ester: Contains a nitroso group instead of a nitrosamino group.
Acetic acid, 4-aminobutyl ester: Contains an amino group instead of a nitrosamino group.
Uniqueness
Acetic acid, 4-((acetoxymethyl)nitrosamino)butyl ester is unique due to the presence of both the ester and nitrosamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research in various scientific disciplines.
Properties
CAS No. |
70103-79-6 |
|---|---|
Molecular Formula |
C9H16N2O5 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
4-[acetyloxymethyl(nitroso)amino]butyl acetate |
InChI |
InChI=1S/C9H16N2O5/c1-8(12)15-6-4-3-5-11(10-14)7-16-9(2)13/h3-7H2,1-2H3 |
InChI Key |
XFODLDRCNGJESN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCN(COC(=O)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


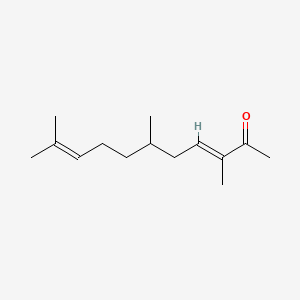
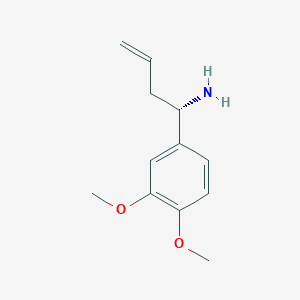
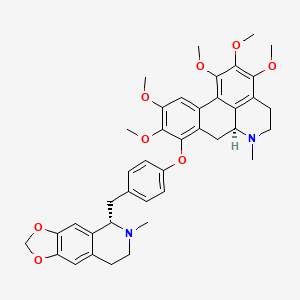
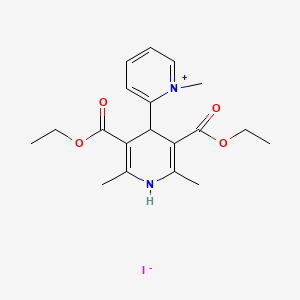
![[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride](/img/structure/B13771997.png)
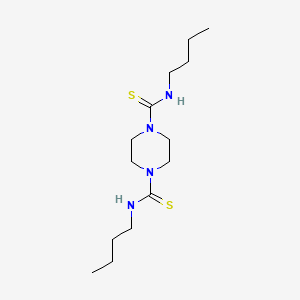

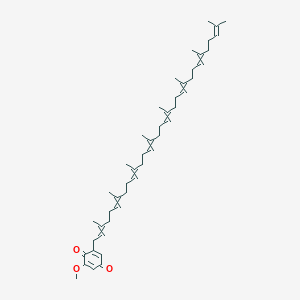
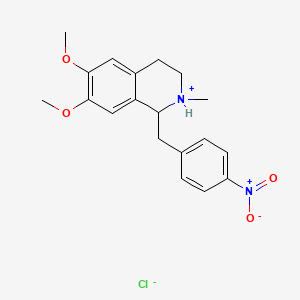
![Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate](/img/structure/B13772013.png)
